molecular formula C19H19F2N3O3 B2919066 N-(3,4-difluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide CAS No. 941999-03-7

N-(3,4-difluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B2919066
CAS No.: 941999-03-7
M. Wt: 375.376
InChI Key: OAPOQKDZAMCCAY-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group and an α-ketoacetamide moiety linked to a 3,4-difluorophenyl ring. This structure combines electron-withdrawing (difluoro) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and biological interactions. Its synthesis likely involves coupling 4-(4-methoxyphenyl)piperazine with an activated α-ketoacetamide intermediate, a strategy observed in analogous compounds (e.g., ) .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O3/c1-27-15-5-3-14(4-6-15)23-8-10-24(11-9-23)19(26)18(25)22-13-2-7-16(20)17(21)12-13/h2-7,12H,8-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPOQKDZAMCCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl group and the piperazine ring. These components are then combined through a series of reactions, including acylation and coupling reactions, under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The difluorophenyl group and the piperazine ring play crucial roles in binding to these targets, leading to biological or chemical responses.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
Target Compound: N-(3,4-difluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide R₁ = 3,4-difluorophenyl; R₂ = 4-methoxyphenyl 386.4 N/A N/A -
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide () R₁ = benzothiazolylphenyl; R₂ = 4-methoxyphenyl 472.6 N/A N/A
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide () R₁ = 4-methyl-2-nitrophenyl; R₂ = 4-fluorophenyl 386.4 N/A N/A
(S)-N-(4-Methoxyphenyl)-N-methyl-2-(2-(4-(4-(methylsulfonamido)benzoyl)-2-oxopiperazin-1-yl)acetamido)propanamide () R₁ = methylsulfonamidophenyl; R₂ = 4-methoxyphenyl ~600 (estimated) 114–116 81
N-(3,4-Difluorophenyl)-3-(4-methoxyphenyl)propanamide () Simplified amide backbone 291.3 N/A N/A

Key Observations:

Substituent Effects on Molecular Weight : The target compound’s molecular weight (386.4 g/mol) aligns with analogues bearing aryl-piperazine and acetamide groups (e.g., : 386.4 g/mol). Bulky substituents, such as benzothiazolylphenyl (), increase molecular weight significantly .

Synthetic Yields : Piperazine derivatives with electron-donating groups (e.g., methoxyphenyl) show moderate-to-high yields (e.g., 81% in ), suggesting that the target compound’s synthesis may follow similar efficiency .

Piperazine Modifications:

  • 4-Methoxyphenylpiperazine vs. 4-Fluorophenylpiperazine : The target compound’s 4-methoxyphenyl group may enhance solubility via hydrogen bonding, whereas fluorinated analogues (e.g., ) prioritize lipophilicity and membrane permeability .
  • N-Methylsulfonamido Substitution : Compounds with sulfonamido groups () exhibit higher melting points (114–116°C), likely due to increased crystallinity from hydrogen bonding .

α-Ketoacetamide vs. Simple Amides:

  • The α-ketoacetamide linker in the target compound introduces a reactive ketone group, which may participate in covalent interactions with biological targets, unlike simpler amides (e.g., ) .

Pharmacological Potential (Inferred from Structural Analogues)

  • CNS Targeting : Piperazine derivatives (e.g., ) are common in neuropharmacology (e.g., antipsychotics), though specific data for the target compound are unavailable .

Biological Activity

N-(3,4-difluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide (CAS Number: 941999-03-7) is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique chemical structure comprising a difluorophenyl group, a piperazine moiety, and an oxoacetamide functional group, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C19H19F2N3O3, with a molecular weight of 375.4 g/mol. The structural formula can be represented as follows:

PropertyValue
Molecular Formula C19H19F2N3O3
Molecular Weight 375.4 g/mol
CAS Number 941999-03-7

Research indicates that compounds with similar structural features often interact with neurotransmitter receptors and enzymes involved in various signaling pathways. Specifically, the piperazine ring is known for its affinity towards serotonin and dopamine receptors, which are critical in modulating mood and behavior.

Antidepressant Effects

Studies have shown that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models. The presence of the difluorophenyl and methoxyphenyl groups may enhance the binding affinity to serotonin receptors, potentially leading to improved therapeutic outcomes in mood disorders.

Antipsychotic Properties

The compound's structural similarities to known antipsychotic agents suggest potential activity against psychotic disorders. Research into piperazine derivatives has demonstrated efficacy in blocking dopamine D2 receptors, which are implicated in schizophrenia and other psychotic conditions.

Selectivity Profile

The selectivity of this compound for specific receptor subtypes is crucial for minimizing side effects. Preliminary data suggest that this compound exhibits a higher affinity for D3 receptors compared to D2 receptors, which could lead to fewer extrapyramidal symptoms commonly associated with antipsychotic medications .

Case Studies

  • Study on D3 Receptor Affinity : A study evaluated the binding affinity of various piperazine derivatives at dopamine receptor subtypes. This compound showed significant selectivity for D3 receptors (K(i) = 1 nM), indicating its potential as a targeted therapeutic agent .
  • Behavioral Assessments : In behavioral studies involving rodent models of depression and anxiety, compounds structurally related to this compound displayed notable improvements in depressive-like behaviors when administered at specific doses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-difluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide, and what analytical techniques are essential for confirming its purity and structure?

  • Methodology : A multi-step synthesis is typically employed, starting with the condensation of 4-methoxyphenylpiperazine with chloroacetyl chloride to form the piperazine-acetyl intermediate. Subsequent coupling with 3,4-difluoroaniline via nucleophilic acyl substitution yields the target compound. Purification via silica gel column chromatography (eluent: ethyl acetate/petroleum ether) is critical, followed by characterization using 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. Yield optimization (e.g., ~48% as reported in similar syntheses) requires precise stoichiometric control and inert reaction conditions .

Q. How does the electronic environment of the 4-methoxyphenyl substituent influence the compound’s physicochemical properties, such as solubility and logP?

  • Methodology : The electron-donating methoxy group enhances π-π stacking interactions with aromatic residues in target proteins but reduces aqueous solubility due to increased hydrophobicity. Experimental logP can be determined via reversed-phase HPLC (C18 column, methanol/water gradient) and compared with computational predictions (e.g., SwissADME). Polar surface area calculations should account for hydrogen-bond acceptors in the piperazine and carbonyl groups .

Advanced Research Questions

Q. What in vitro assays are most appropriate for evaluating the biological activity of this compound against neurological targets, considering its structural similarity to D3 receptor antagonists?

  • Methodology : Competitive radioligand binding assays using 3^3H-labeled D3 receptor antagonists (e.g., 3^3H-PHNO) in transfected HEK293 cells can determine binding affinity (KiK_i). Functional activity (e.g., inhibition of cAMP production) should be assessed via BRET-based biosensors. Cross-reactivity with serotonin receptors (e.g., 5-HT1A_{1A}) must be tested due to the 4-methoxyphenylpiperazine moiety, a known 5-HT ligand .

Q. How can molecular docking studies be optimized to predict the binding affinity of this compound to LasR proteins, based on existing crystallographic data of related inhibitors?

  • Methodology : Use the crystal structure of LasR (PDB: 2UV0) for docking simulations. Parameterize the ligand using Gaussian-based DFT optimization (B3LYP/6-31G*). Employ induced-fit docking (Schrödinger Suite) to account for receptor flexibility. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (konk_{on}, koffk_{off}). Compare results with structurally similar LasR inhibitors, such as C3 in .

Q. What strategies can mitigate metabolic instability caused by the 3,4-difluorophenyl moiety in preclinical development?

  • Methodology : Fluorine atoms often reduce oxidative metabolism but may introduce hydrolytic susceptibility. Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hot spots. Introduce electron-withdrawing groups (e.g., trifluoromethyl) or methylene spacers to sterically shield labile bonds. Prodrug approaches (e.g., esterification of the acetamide) can enhance bioavailability .

Q. How should contradictory results between computational ADMET predictions and experimental pharmacokinetic data for this compound be resolved?

  • Methodology : Discrepancies often arise from overestimated passive permeability in silico. Validate with parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer studies. Adjust computational models (e.g., QikProp) using experimental logD values. For hepatic clearance mismatches, perform cytochrome P450 inhibition assays (CYP3A4, CYP2D6) to identify enzyme-specific interactions .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting data regarding the compound’s antifungal activity across different Candida species?

  • Methodology : Species-specific differences in efflux pump expression (e.g., C. albicans CDR1 vs. C. glabrata PDR1) may explain variability. Perform minimum inhibitory concentration (MIC) assays with and without efflux inhibitors (e.g., verapamil). Use RNA-seq to quantify efflux gene expression post-treatment. Cross-reference with structural analogs like olorofim (), which shows broad-spectrum activity via dihydroorotate dehydrogenase inhibition .

Structural and Mechanistic Insights

Q. What crystallographic evidence supports the conformational flexibility of the piperazine ring in this compound, and how does this impact target engagement?

  • Methodology : X-ray diffraction data (e.g., ) reveal chair-to-boat transitions in the piperazine ring under varying pH conditions. Molecular dynamics simulations (AMBER force field) can model these transitions. SPR studies with immobilized receptors (e.g., D3R) quantify binding entropy changes associated with conformational flexibility .

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